![molecular formula C16H15NO6S B5785839 1-(4-Methoxy-3-nitrophenyl)-2-(4-methylphenyl)sulfonylethanone](/img/structure/B5785839.png)
1-(4-Methoxy-3-nitrophenyl)-2-(4-methylphenyl)sulfonylethanone
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Overview
Description
1-(4-Methoxy-3-nitrophenyl)-2-(4-methylphenyl)sulfonylethanone is a complex organic compound characterized by its unique structural features. This compound is known for its diverse applications in various fields of scientific research, including chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 1-(4-Methoxy-3-nitrophenyl)-2-(4-methylphenyl)sulfonylethanone involves several steps, each requiring specific reaction conditions. The synthetic routes typically include:
Methoxylation: The addition of a methoxy group (-OCH3) to the aromatic ring.
Industrial production methods often involve large-scale reactions with optimized conditions to ensure high yield and purity. These methods may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
1-(4-Methoxy-3-nitrophenyl)-2-(4-methylphenyl)sulfonylethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitro group to an amino group (-NH2).
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like sodium borohydride (NaBH4), and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Methoxy-3-nitrophenyl)-2-(4-methylphenyl)sulfonylethanone has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Methoxy-3-nitrophenyl)-2-(4-methylphenyl)sulfonylethanone involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can interact with enzymes, receptors, and other biomolecules. These interactions can lead to various biological responses, including inhibition of enzyme activity, modulation of receptor function, and alteration of cellular pathways.
Comparison with Similar Compounds
1-(4-Methoxy-3-nitrophenyl)-2-(4-methylphenyl)sulfonylethanone can be compared with other similar compounds, such as:
(4-Methoxyphenyl)(4-nitrophenyl)methanone: Shares similar structural features but differs in its functional groups and reactivity.
(4-methyl-3-nitrophenyl)(phenyl)methanone: Another related compound with distinct chemical properties and applications.
Properties
IUPAC Name |
1-(4-methoxy-3-nitrophenyl)-2-(4-methylphenyl)sulfonylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO6S/c1-11-3-6-13(7-4-11)24(21,22)10-15(18)12-5-8-16(23-2)14(9-12)17(19)20/h3-9H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHENWXDOPOYXHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)C2=CC(=C(C=C2)OC)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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